molecular formula C29H32ClN3O4S B2646379 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321729-39-8

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2646379
CAS RN: 1321729-39-8
M. Wt: 554.1
InChI Key: ZZSLLBDGUZILAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C29H32ClN3O4S and its molecular weight is 554.1. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A study explored the synthesis and anticancer evaluation of a series of benzamides, including compounds structurally related to 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride. These compounds demonstrated moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Ravinaik et al., 2021).

Stearoyl-CoA Desaturase-1 Inhibition

Another research study focused on benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. The investigation led to the identification of potent SCD-1 inhibitors, suggesting the relevance of benzamide derivatives, including those similar to 4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride, in metabolic disorders (Uto et al., 2009).

Synthesis of Nucleoside Analogs

Research on nucleoside analogs involving N-substituted 1,3-thiazolidines, which are structurally related to the benzamide , was conducted. These compounds have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents (Iwakawa et al., 1978).

Antimicrobial Studies

A study synthesized novel heterocycles, including benzimidazole, benzoxazole, and benzothiazole derivatives, showing excellent broad-spectrum antimicrobial activity. This research underscores the potential of benzamide derivatives in the development of new antimicrobial agents (Padalkar et al., 2014).

Biodegradable Hydrogels in Drug Delivery

Research into biodegradable hydrogels for drug delivery systems highlighted the use of benzoyl peroxide, a compound related to benzamides, in the polymerization process. This indicates the relevance of benzamide derivatives in the design of novel drug delivery systems (Elvira et al., 2002).

Synthesis of Oligoribonucleotides

A study on the synthesis of oligoribonucleotides using benzoyl-protected ribonucleosides highlights the importance of benzoyl groups in nucleic acid chemistry, relevant to benzamide derivatives (Kempe et al., 1982).

properties

IUPAC Name

4-benzoyl-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S.ClH/c1-5-31(6-2)18-19-32(29-30-25-23(35-3)16-17-24(36-4)27(25)37-29)28(34)22-14-12-21(13-15-22)26(33)20-10-8-7-9-11-20;/h7-17H,5-6,18-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSLLBDGUZILAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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